molecular formula C18H18N4O2S B2655920 1,3-Benzothiazol-6-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone CAS No. 2379978-55-7

1,3-Benzothiazol-6-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone

Katalognummer B2655920
CAS-Nummer: 2379978-55-7
Molekulargewicht: 354.43
InChI-Schlüssel: QZIARIYKMCTWEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Benzothiazol-6-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone, also known as BPTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BPTM is a small molecule inhibitor that targets protein-protein interactions and has been shown to have promising results in preclinical studies.

Wirkmechanismus

1,3-Benzothiazol-6-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone acts as a small molecule inhibitor that targets protein-protein interactions by binding to specific domains on the target protein. This binding disrupts the interaction between the target protein and its binding partner, leading to downstream effects such as inhibition of cell signaling pathways or transcriptional regulation. This compound has been shown to have high selectivity and potency for its target proteins, making it a promising candidate for drug development.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been demonstrated to inhibit the growth and proliferation of cancer cells, reduce inflammation in animal models, and inhibit viral replication. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.

Vorteile Und Einschränkungen Für Laborexperimente

1,3-Benzothiazol-6-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has several advantages for lab experiments, including its high selectivity and potency, low toxicity, and good pharmacokinetic properties. However, there are also limitations to using this compound in lab experiments, including its high cost and limited availability. Additionally, this compound may not be effective for all target proteins, and further research is needed to identify its optimal applications.

Zukünftige Richtungen

There are several future directions for research on 1,3-Benzothiazol-6-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone. One potential direction is to explore its applications in combination therapy with other drugs for cancer treatment. Another direction is to investigate its potential for targeting protein-protein interactions involved in neurodegenerative diseases. Additionally, further optimization of the synthesis process and identification of new target proteins for this compound could lead to the development of more effective drugs for various diseases.

Synthesemethoden

1,3-Benzothiazol-6-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone can be synthesized using a multi-step process that involves the reaction of 4-(pyrimidin-2-yloxymethyl)piperidine with 2-chloro-6-nitrobenzothiazole, followed by reduction and cyclization to form the final product. The synthesis process has been optimized to yield high purity and yield of this compound.

Wissenschaftliche Forschungsanwendungen

1,3-Benzothiazol-6-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone has been studied extensively for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on protein-protein interactions, which are critical for various biological processes such as cell signaling, transcription, and immune response. This compound has been demonstrated to have promising results in preclinical studies targeting various diseases, including cancer, inflammation, and infectious diseases.

Eigenschaften

IUPAC Name

1,3-benzothiazol-6-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-17(14-2-3-15-16(10-14)25-12-21-15)22-8-4-13(5-9-22)11-24-18-19-6-1-7-20-18/h1-3,6-7,10,12-13H,4-5,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIARIYKMCTWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.